trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride

Description

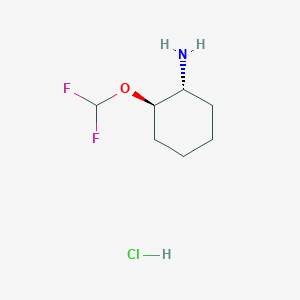

Chemical Structure: trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride features a cyclohexane ring with a difluoromethoxy (-OCHF₂) group at the trans-2 position and an amine group, forming a hydrochloride salt. Applications: Primarily used in research and development, its biological activity and synthetic pathways remain under investigation. Limited toxicological data are available, emphasizing its experimental status .

Properties

Molecular Formula |

C7H14ClF2NO |

|---|---|

Molecular Weight |

201.64 g/mol |

IUPAC Name |

(1R,2R)-2-(difluoromethoxy)cyclohexan-1-amine;hydrochloride |

InChI |

InChI=1S/C7H13F2NO.ClH/c8-7(9)11-6-4-2-1-3-5(6)10;/h5-7H,1-4,10H2;1H/t5-,6-;/m1./s1 |

InChI Key |

OOBIVRDUELFJIK-KGZKBUQUSA-N |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)OC(F)F.Cl |

Canonical SMILES |

C1CCC(C(C1)N)OC(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Halogenation and Nucleophilic Substitution Approach

Starting from cyclohexanone derivatives, selective halogenation at the trans-position is performed under low-temperature conditions, typically around -78°C, using reagents like N-bromosuccinimide or N-chlorosuccinimide in suitable solvents such as cyclic ethers (e.g., tetrahydrofuran).

The halogenated intermediate undergoes nucleophilic substitution with difluoromethoxy reagents, such as difluoromethylating agents, to introduce the difluoromethoxy group.

The resulting compound is then subjected to reductive amination or amination with ammonia or amine sources to form the cyclohexanamine core.

Direct Amination via Hydrogenation and Acidic Conditions

Starting with a suitable cyclohexene or cyclohexanone precursor, hydrogenation in the presence of metal catalysts (Pd, Pt, Ni, Rh, Ru) under hydrogen atmosphere converts the unsaturated or carbonyl compounds into amines.

The amine is then reacted with difluoromethoxy-containing reagents, such as difluoromethyl chlorides or difluoromethyl ethers, under controlled low-temperature conditions to prevent side reactions.

Acidification with concentrated hydrochloric acid under reflux conditions facilitates salt formation, yielding the hydrochloride salt.

Multi-step Synthesis with Intermediate Purification

The synthesis involves initial formation of a protected cyclohexanone derivative, followed by halogenation, difluoromethoxy substitution, and deprotection steps.

The key step involves the use of difluoromethylating agents, such as difluoromethyl chlorides or bromides, under low-temperature conditions to ensure regioselectivity and stereoselectivity, particularly favoring the trans-isomer.

Final amination is achieved via nucleophilic substitution with ammonia or primary amines, with subsequent salt formation by treatment with hydrochloric acid.

Novel Reactions for Specific Functionalization

Recent innovations involve the use of organolithium or organosilicon bases to facilitate the introduction of the difluoromethoxy group onto cyclohexanone or cyclohexene frameworks.

These methods often employ a two-step process: first, formation of a cyclohexyl intermediate with a suitable leaving group, followed by nucleophilic substitution with difluoromethoxy reagents.

The final amine is obtained through reductive amination or direct nucleophilic attack, with salt formation achieved via acid treatment.

- Patent WO2019016828A1 discusses processes involving organolithium reagents and halogenated intermediates, providing routes for the synthesis of fluorinated cyclohexylamines, including trans isomers.

Data Table Summarizing Preparation Methods

Notes on Process Optimization and Challenges

Temperature Control: Maintaining low temperatures (~ -78°C) is critical during halogenation and difluoromethoxy substitution to prevent side reactions and ensure trans-selectivity.

Reagent Selection: Use of difluoromethylating agents such as difluoromethyl chlorides or ethers is essential for efficient incorporation of the difluoromethoxy group.

Purification: Multiple crystallization and extraction steps are employed to achieve high purity, especially for pharmaceutical-grade salts.

Stereochemistry: Achieving the trans configuration is favored by low-temperature conditions and stereoselective reagents, as indicated in patent literature.

Chemical Reactions Analysis

trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield different reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride: has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.

Mechanism of Action

The mechanism of action of trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism of action depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key Compounds:

trans-4-Methoxycyclohexanamine Hydrochloride (CAS 61367-41-7): Substituent: Methoxy (-OCH₃) at the trans-4 position. Properties: Higher solubility compared to non-polar analogs due to the methoxy group’s polarity. Used in intermediate synthesis .

4,4-Difluorocyclohexanamine Hydrochloride (CAS 675112-70-6): Substituent: Two fluorine atoms at the 4,4-positions on the cyclohexane ring. Similarity score: 0.85 to the target compound . Comparison: Direct fluorination on the ring versus difluoromethoxy substitution alters electronic effects and steric hindrance.

trans-2-Amino-5,5-difluoro-cyclohexanol Hydrochloride (CAS 2126162-64-7): Substituent: 5,5-Difluoro and hydroxyl (-OH) groups at trans-2. Properties: Hydroxyl group introduces hydrogen bonding, affecting solubility and receptor interactions. Similar molecular weight (C₆H₁₂ClF₂NO) . Comparison: The hydroxyl group may confer different pharmacokinetic profiles compared to the difluoromethoxy ether linkage.

Structural and Pharmacological Analogues

Tramadol Hydrochloride (CAS 36282-47-0): Structure: Complex substituents including a m-methoxyphenyl ring and dimethylamino methyl group on a trans-cyclohexanol backbone. Applications: Potent analgesic with μ-opioid receptor affinity. Dose-dependent efficacy . Comparison: The target compound lacks the aromatic phenyl group and tertiary amine, suggesting divergent mechanisms of action.

Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride (CAS 76308-26-4): Structure: Ethyl ester and amino groups on a trans-cyclohexane ring. Properties: Ester functionality may influence hydrolysis rates and metabolic pathways . Comparison: The absence of an ester group in the target compound implies different stability and bioavailability.

Research Implications and Gaps

- Synthesis : highlights methods for incorporating difluoromethoxy groups via condensation and oxidation, which may apply to the target compound’s production.

- Toxicology: Limited data exist for related compounds (e.g., Thiophene fentanyl derivatives), underscoring the need for detailed safety studies .

Biological Activity

trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride is an organic compound characterized by a difluoromethoxy group attached to a cyclohexanamine structure. Its biological activity is of interest due to its potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. This article reviews the available literature on the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClFNO

- Molecular Weight : 195.62 g/mol

The presence of the difluoromethoxy group is significant as it influences the compound's reactivity and biological properties.

Enzymatic Activity

The compound may also interact with enzymes involved in metabolic pathways. Preliminary studies suggest that its structural features could allow it to act as a modulator of enzyme activity, although specific data on this compound is still lacking. Further pharmacological profiling is necessary to elucidate these interactions comprehensively.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into its biological activity. A comparative analysis with similar compounds reveals that variations in substituents significantly affect potency and selectivity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| trans-2-Fluorocyclohexanamine Hydrochloride | Similar cyclohexane structure | Lacks the difluoromethoxy group |

| 1-(Difluoromethyl)cyclohexan-1-amine | Contains a difluoromethyl group | Different functional group affects reactivity |

| trans-2-(Difluoromethoxy)cyclopentylamine | Cyclopentane ring instead of cyclohexane | Smaller ring size may influence steric effects |

This table illustrates how modifications to the cyclohexane structure can impact biological activity, suggesting that the difluoromethoxy substitution may enhance receptor binding or enzymatic modulation.

Case Studies and Research Findings

Despite limited direct studies on this compound, research on related compounds provides valuable insights:

- Serotonin Receptor Agonists : Compounds similar in structure have been identified as potent agonists for serotonin receptors, demonstrating significant effects on neuroplasticity and potential therapeutic benefits for mood disorders .

- Enzyme Inhibition Studies : Related derivatives have shown promising results in inhibiting specific enzymes involved in metabolic processes, indicating that this compound could possess similar properties .

- Pharmacological Profiling : Future research should focus on detailed pharmacological profiling to establish the precise mechanisms through which this compound exerts its biological effects. This includes assessing its bioavailability, receptor selectivity, and potential side effects.

Q & A

Basic: What are the recommended synthetic routes for trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride?

Answer:

The synthesis typically involves a multi-step process starting from cyclohexanamine derivatives. Key steps include:

- Fluoromethylation : Introducing the difluoromethoxy group via reactions with difluoromethylating agents (e.g., ClCF₂O−) under controlled acidic or basic conditions.

- Cyclohexanamine Functionalization : Coupling the difluoromethoxy group at the trans-2 position using stereoselective methods, such as chiral catalysts or directed lithiation.

- Hydrochloride Salt Formation : Treating the free amine with hydrochloric acid in polar solvents (e.g., ethanol) to precipitate the hydrochloride salt .

Validation : Monitor reaction progress via TLC or HPLC, and confirm stereochemistry using chiral chromatography .

Basic: How can the structural integrity of this compound be validated?

Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the trans configuration, difluoromethoxy group (δ ~120 ppm for ¹⁹F coupling), and cyclohexane chair conformation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M-Cl]⁻ ions).

- X-ray Crystallography : For absolute stereochemical confirmation, if single crystals are obtainable .

Note : Compare spectral data with structurally similar compounds (e.g., trans-4-methoxycyclohexanamine hydrochloride) to identify deviations .

Basic: What are the optimal storage conditions to ensure compound stability?

Answer:

- Temperature : Store at -20°C in airtight, light-resistant containers to prevent degradation.

- Solubility Considerations : Lyophilized solids are more stable than solutions. If dissolved, use inert solvents (e.g., DMSO) and avoid repeated freeze-thaw cycles.

- Stability Monitoring : Perform periodic HPLC analyses to detect decomposition products (e.g., free amine or oxidized derivatives) .

Advanced: How can reaction conditions be optimized to enhance difluoromethoxy group incorporation?

Answer:

- Catalytic Systems : Use transition-metal catalysts (e.g., Pd or Cu) to facilitate C-O bond formation. For example, Pd(OAc)₂ with ligands like Xantphos improves yield in fluoromethylation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity of fluoromethylating agents.

- Continuous Flow Reactors : Implement flow chemistry to maintain precise temperature control and reduce side reactions (e.g., over-fluorination) .

Validation : Quantify difluoromethoxy group incorporation via ¹⁹F NMR integration .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Mechanistic Studies : Use radioligand binding assays or enzyme inhibition assays to identify off-target interactions (e.g., with neurotransmitter receptors, as seen in structurally similar amines) .

- Comparative Analysis : Benchmark against analogs (e.g., trans-4-methoxycyclohexanamine hydrochloride) to isolate the difluoromethoxy group’s contribution to activity .

- Dose-Response Curves : Perform in vitro dose-escalation studies to differentiate between efficacy and cytotoxicity .

Advanced: How to design experiments to study the stereochemical impact on pharmacological activity?

Answer:

- Stereoisomer Synthesis : Prepare both cis and trans isomers using directed hydrogenation or chiral auxiliaries.

- In Vitro Screening : Test isomers against target receptors (e.g., σ-1 or NMDA receptors) to assess stereochemical selectivity.

- Molecular Dynamics Simulations : Model ligand-receptor interactions to predict binding affinities based on cyclohexane ring conformation .

Key Tools : Chiral HPLC for isomer separation, circular dichroism (CD) for configuration confirmation .

Advanced: What methodologies mitigate impurities during large-scale synthesis?

Answer:

- Byproduct Identification : Use LC-MS to detect sulfone or overoxidized derivatives (common in halogenated cyclohexanamines) .

- Purification Strategies : Employ recrystallization (e.g., from ethanol/water mixtures) or column chromatography with silica gel modified with amine groups.

- Process Optimization : Adjust pH during hydrochloride salt formation to minimize residual free amine .

Advanced: How to assess the compound’s metabolic stability in preclinical studies?

Answer:

- In Vitro Models : Use liver microsomes or hepatocyte incubations to identify metabolites (e.g., defluorinated or hydroxylated products).

- Stability Assays : Monitor half-life (t½) in simulated gastric fluid (SGF) and intestinal fluid (SIF) to predict oral bioavailability.

- Isotope Labeling : Synthesize a deuterated or ¹³C-labeled analog to track metabolic pathways via MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.